molecular formula C19H18BrN3O4S B2767253 4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921551-09-9

4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2767253
CAS No.: 921551-09-9
M. Wt: 464.33
InChI Key: KMBYTTCSHBFBRJ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18BrN3O4S and its molecular weight is 464.33. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4S/c1-27-16-6-2-14(3-7-16)18-10-11-19(24)23(22-18)13-12-21-28(25,26)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBYTTCSHBFBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological implications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C19_{19}H18_{18}BrN3_3O4_4S
  • Molecular Weight : 464.3 g/mol

Structural Features

The presence of a bromine atom, a methoxyphenyl group, and a pyridazinone moiety contributes to its unique chemical properties. The sulfonamide group enhances its solubility and potential bioactivity.

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antitumor Activity : Pyridazinone derivatives have been reported to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-468) with varying degrees of potency .
  • Enzyme Inhibition : Compounds containing sulfonamide groups are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to therapeutic applications in treating conditions such as glaucoma and edema.

Case Studies and Experimental Findings

A comparative study of related compounds revealed insights into their biological activities. The following table summarizes key findings from relevant research:

Compound NameCell Line TestedGI50 Value (µM)Notes
Compound AMCF-719.3Reference compound for comparison
Compound BMDA-MB-4685.2Higher potency observed
This compoundMCF-7/MDA-MB-468TBDFurther studies needed

Molecular Docking Studies

Molecular docking simulations suggest that this compound may exhibit strong binding affinity to specific protein targets involved in cancer pathways. These studies can elucidate the mechanisms of action and identify potential therapeutic targets.

Synthesis Pathways

The synthesis of this compound involves several steps, typically including:

  • Formation of the Pyridazinone Core : Starting from commercially available precursors, the pyridazinone ring is constructed through cyclization reactions.
  • Bromination : The introduction of the bromine atom can be achieved via electrophilic aromatic substitution.
  • Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to yield the sulfonamide derivative.

Reaction Conditions

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for high purity?

  • Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, the pyridazinone core can be synthesized via cyclization of hydrazine derivatives with diketones, followed by bromination and sulfonamide coupling. Key steps include:

  • Step 1 : Formation of the pyridazinone ring using potassium carbonate in DMF under controlled temperatures (5°C to room temperature) to minimize side reactions .
  • Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent.
  • Step 3 : Sulfonamide coupling via a nucleophilic substitution reaction, requiring anhydrous conditions and a base like triethylamine.
  • Optimization : Monitor reaction progress using TLC and purify intermediates via column chromatography. Cold extraction with ethyl acetate improves yield and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Answer :

  • X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). This confirms bond lengths/angles and identifies non-covalent interactions (e.g., hydrogen bonds) critical for biological activity .
  • NMR/HRMS : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and HRMS for molecular weight confirmation (e.g., observed vs. calculated m/z values within 0.1 ppm error) .

Q. What preliminary assays are recommended to screen for biological activity, and how should researchers interpret conflicting data?

  • Answer :

  • Enzyme Inhibition : Test against carbonic anhydrase, COX-2, and 5-LOX using kinetic assays (IC50_{50} values). For example, compare inhibition rates at varying substrate concentrations to identify competitive/non-competitive mechanisms .
  • Cellular Assays : Use MTT or apoptosis assays in cancer cell lines (e.g., HeLa or MCF-7). Conflicting data (e.g., high in vitro activity but low cellular efficacy) may arise from poor solubility or off-target effects. Address this by modifying substituents (e.g., replacing methoxy with hydrophilic groups) .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining target affinity?

  • Answer :

  • Lipophilicity Adjustment : Introduce fluorine or trifluoromethyl groups to enhance metabolic stability without compromising solubility. For example, replace the methoxy group with a 4-fluorophenyl moiety, as seen in analogs with improved bioavailability .
  • Prodrug Strategies : Mask the sulfonamide group with ester linkages to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Q. What experimental and computational approaches resolve contradictions between crystallographic data and biochemical activity?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Compare X-ray structures (static) with MD trajectories to identify flexible regions affecting binding. For instance, a pyridazinone ring’s conformational changes may reduce enzyme affinity despite optimal crystallographic geometry .
  • Mutagenesis Studies : Validate key residues (e.g., catalytic amino acids) via site-directed mutagenesis. Discrepancies may indicate allosteric binding sites not resolved in crystal structures .

Q. How can multi-target interactions (e.g., dual inhibition of COX-2 and carbonic anhydrase) be systematically studied?

  • Answer :

  • Isozyme Profiling : Test the compound against isoforms (e.g., COX-2 vs. COX-1; CA-II vs. CA-IX) to assess selectivity. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Network Pharmacology Models : Integrate enzyme inhibition data with pathway analysis (e.g., KEGG) to predict downstream effects (e.g., anti-inflammatory vs. anticancer activity) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Answer :

  • Co-crystallization : Use protein targets (e.g., carbonic anhydrase) to stabilize the compound in a binding pocket, improving crystal quality .
  • Solvent Screening : Test high-viscosity solvents (e.g., PEG 4000) and slow evaporation techniques to promote ordered lattice formation .

Methodological Considerations

Q. How should researchers design SAR (Structure-Activity Relationship) studies for analogs with modified substituents?

  • Answer :

  • Core Modifications : Systematically vary the pyridazinone ring (e.g., 6-oxo vs. 6-thio) and sulfonamide linker length. Use principal component analysis (PCA) to correlate structural features with activity .
  • Substituent Libraries : Synthesize derivatives with halogens (Br, Cl), alkoxy groups, or heteroaromatic rings. Assess logP, pKa, and steric parameters via QSAR models .

Q. What in silico tools are recommended for predicting off-target interactions and toxicity?

  • Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to screen against the PDB database. Prioritize targets with high docking scores (e.g., < -8.0 kcal/mol) .
  • Toxicity Prediction : Apply ADMET predictors (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks. Cross-validate with Ames test data .

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